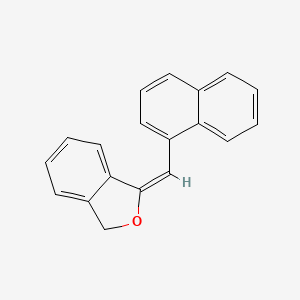
6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and two methyl groups at the 1 and 4 positions on the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 1,2-diketone.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the quinoxaline ring.
Chlorination: The resulting quinoxaline intermediate is then chlorinated at the 6 and 7 positions using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Methylation: Finally, the chlorinated quinoxaline is methylated at the 1 and 4 positions using a methylating agent, such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under mild conditions to achieve reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents, and are conducted under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit unique chemical and biological properties.
Aplicaciones Científicas De Investigación
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dichloroquinoxaline-2,3-dione: Lacks the methyl groups at the 1 and 4 positions.
1,4-Dimethylquinoxaline-2,3-dione: Lacks the chlorine atoms at the 6 and 7 positions.
Quinoxaline-2,3-dione: Lacks both the chlorine atoms and the methyl groups.
Uniqueness
6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both chlorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
91687-39-7 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O2 |
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
6,7-dichloro-1,4-dimethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-13-7-3-5(11)6(12)4-8(7)14(2)10(16)9(13)15/h3-4H,1-2H3 |
Clave InChI |
CSGABAPGTUGRHI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)

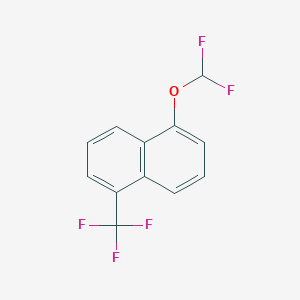

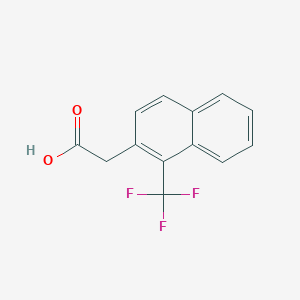
![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
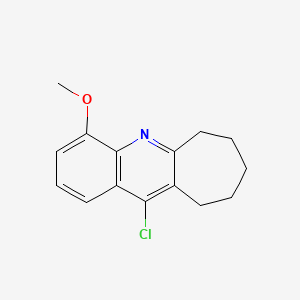
![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)
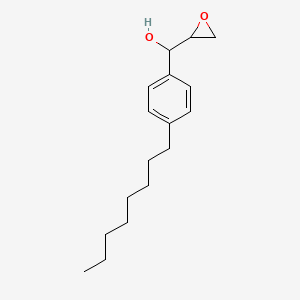


![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)
